molecular formula C10H9IO3 B1325313 4-(2-Iodophenyl)-4-oxobutyric acid CAS No. 898767-49-2

4-(2-Iodophenyl)-4-oxobutyric acid

Cat. No.: B1325313
CAS No.: 898767-49-2
M. Wt: 304.08 g/mol
InChI Key: VKSQADFTANGJKC-UHFFFAOYSA-N
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Description

4-(2-Iodophenyl)-4-oxobutyric acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodophenyl)-4-oxobutyric acid typically involves the iodination of a phenyl ring followed by the introduction of a butyric acid group. One common method includes the reaction of 2-iodophenylacetic acid with a suitable reagent to introduce the oxo group at the fourth position. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using iodine and oxidizing agents. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiourea can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

4-(2-Iodophenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Iodophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The iodine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromophenyl)-4-oxobutyric acid: Similar structure with a bromine atom instead of iodine.

    4-(2-Chlorophenyl)-4-oxobutyric acid: Contains a chlorine atom in place of iodine.

    4-(2-Fluorophenyl)-4-oxobutyric acid: Features a fluorine atom instead of iodine.

Uniqueness

4-(2-Iodophenyl)-4-oxobutyric acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s physical and chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

IUPAC Name

4-(2-iodophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSQADFTANGJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645391
Record name 4-(2-Iodophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-49-2
Record name 4-(2-Iodophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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